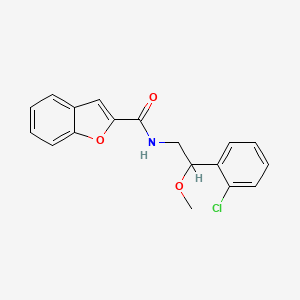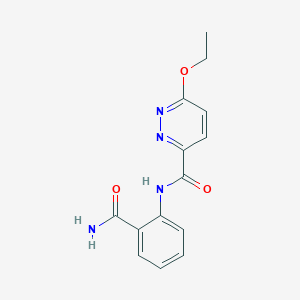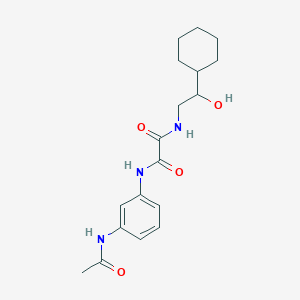
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has focused on the synthesis and characterization of heterocyclic compounds, demonstrating their significance in the development of novel molecules with potential applications in various fields, such as materials science and pharmaceuticals. For instance, the synthesis of isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule highlights the intricate relationship between molecular structure and physical properties, which is crucial for designing compounds with specific functionalities (V. Rajni Swamy et al., 2013).
Anticancer and Antimicrobial Activities
- A significant portion of the research has been dedicated to exploring the anticancer and antimicrobial potentials of derivatives. Studies include the synthesis of novel biologically potent heterocyclic compounds showing significant activity against cancer cell lines and pathogenic strains, indicating their potential as therapeutic agents (Kanubhai D. Katariya et al., 2021). Such research is fundamental for the development of new drugs with improved efficacy and safety profiles.
Formulation Development
- Investigations into the development of suitable formulations for poorly water-soluble compounds aim to enhance their bioavailability and therapeutic efficacy. This research is vital for the pharmaceutical industry, as it addresses one of the significant challenges in drug development, ensuring that potential drugs can be effectively delivered and absorbed by the body (Lori Burton et al., 2012).
Photochemical Synthesis
- The photochemical synthesis of fluorinated heterocyclic compounds offers a novel approach to creating compounds with unique properties, such as enhanced stability and reactivity. This method represents an innovative direction in synthetic chemistry, providing new pathways for the development of materials and pharmaceuticals with specific desired characteristics (S. Buscemi et al., 2001).
Molecular Docking and Biological Screening
- Molecular docking and biological screening are crucial for understanding the interactions between synthesized compounds and biological targets. This research is fundamental for the drug discovery process, enabling the identification of compounds with potent biological activity against specific diseases. For example, studies on the antimicrobial and antioxidant activities of pyrazole derivatives provide valuable insights into their potential therapeutic applications (Golea Lynda, 2021).
Orientations Futures
The oxadiazole scaffold has been identified as a promising structure for the development of new drugs . Future research could focus on the synthesis, characterization, and evaluation of oxadiazole derivatives, including “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone”, for various biological activities.
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEYUOSBPDCSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2581979.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2581980.png)





![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2581990.png)
![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)


![benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2581997.png)